4-(1-Hydroxypentyl)thiophen-3-boronic acid
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Overview
Description
4-(1-Hydroxypentyl)thiophen-3-boronic acid is an organoboron compound with the molecular formula C9H15BO3S. It is characterized by the presence of a thiophene ring substituted with a boronic acid group and a hydroxypentyl chain.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers an organic group to a metal catalyst . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst forms a bond with an electrophilic organic group. In transmetalation, the boronic acid transfers its organic group to the metal .
Biochemical Pathways
Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction can be used to synthesize a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.
Result of Action
As a boronic acid, it can participate in suzuki-miyaura cross-coupling reactions to form new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.
Action Environment
The action, efficacy, and stability of 4-(1-Hydroxypentyl)thiophen-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including the temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxypentyl)thiophen-3-boronic acid typically involves the functionalization of thiophene derivatives. One common method is the hydroboration of alkenes, where a boron-hydrogen bond is added across a carbon-carbon double bond. This reaction is usually rapid and can be performed under mild conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxypentyl)thiophen-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Formation of 4-(1-Oxopentyl)thiophen-3-boronic acid.
Reduction: Formation of 4-(1-Hydroxypentyl)thiophen-3-borane.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
4-(1-Hydroxypentyl)thiophen-3-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxybutyl)thiophen-3-boronic acid
- 4-(1-Hydroxyhexyl)thiophen-3-boronic acid
- 4-(1-Hydroxypropyl)thiophen-3-boronic acid
Uniqueness
4-(1-Hydroxypentyl)thiophen-3-boronic acid is unique due to its specific chain length and the presence of both a hydroxyl group and a boronic acid group. This combination allows for versatile reactivity and the formation of stable complexes, making it valuable in various synthetic applications .
Properties
IUPAC Name |
[4-(1-hydroxypentyl)thiophen-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO3S/c1-2-3-4-9(11)7-5-14-6-8(7)10(12)13/h5-6,9,11-13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMSXKOSNKIFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C(CCCC)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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